99% (R)-Enantioselectivity in YOL151w-Catalyzed β-Ketonitrile Reduction Outperforms Structurally Related Substrates
When screened against a series of seven β-ketonitrile (BKN) substrates using the promiscuous yeast ketoreductase YOL151w, 5-methyl-3-oxohexanenitrile (BKN1) achieved >99% enantiomeric excess (ee) for the Prelog (R)-alcohol product, a higher enantioselectivity than several direct comparators such as 3-(4-chlorophenyl)-3-oxopropanenitrile (BKN5, 78% ee (S)) and methyl 4-(2-cyanoacetyl)benzoate (BKN7, 74% ee (S)) [1]. The computed docking energy for BKN1 (−46.2 kcal/mol) indicated a more favorable enzyme-substrate complex compared to the hexyl analog 3-cyclohexyl-3-oxopropanenitrile (BKN2, −38.2 kcal/mol), providing a computational rationale for its high experimental ee [1].
| Evidence Dimension | Enantioselectivity (ee %) in YOL151w-catalyzed bioreduction |
|---|---|
| Target Compound Data | >99% ee (R)-alcohol |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-3-oxopropanenitrile (BKN5): 78% ee (S); Methyl 4-(2-cyanoacetyl)benzoate (BKN7): 74% ee (S); 3-Cyclohexyl-3-oxopropanenitrile (BKN2): 99% ee (S) with docking energy −38.2 kcal/mol vs. −46.2 kcal/mol for BKN1 |
| Quantified Difference | ≥ 21 percentage points higher ee than BKN5 and BKN7; docking energy 8.0 kcal/mol more favorable than BKN2 |
| Conditions | Recombinant YOL151w (Saccharomyces cerevisiae KRED) overexpressed in E. coli; substrate panel screened under identical conditions with GC-determined ee values |
Why This Matters
For procurement managers sourcing starting material for a biocatalytic route, selecting 5-methyl-3-oxohexanenitrile over a less selective β-ketonitrile eliminates the need for expensive chiral chromatographic separation to reach >99% optical purity.
- [1] Feske, B. D., Nguyen, P.-H., Padgett, C. W., et al. (2014). Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). ISRN Organic Chemistry, 2014, Article 124289, Table 5. View Source
